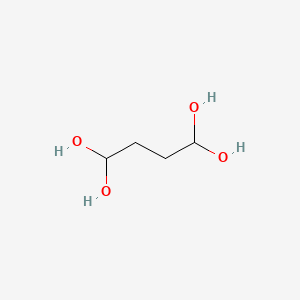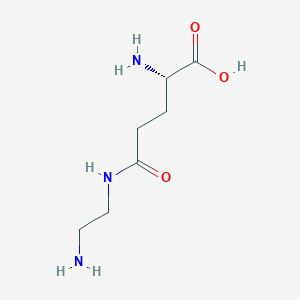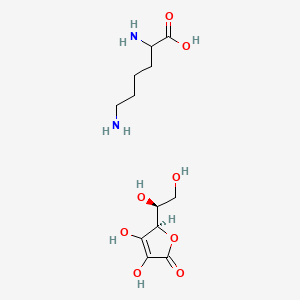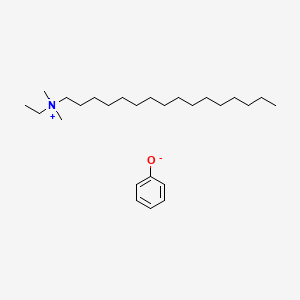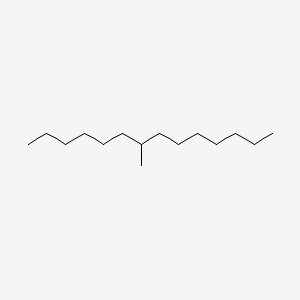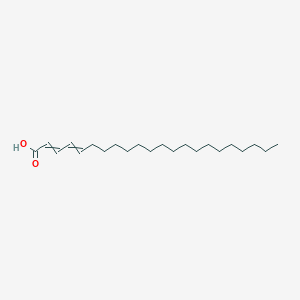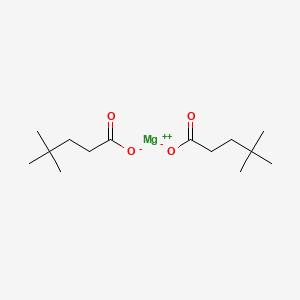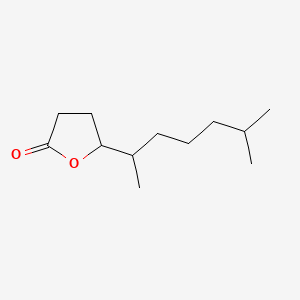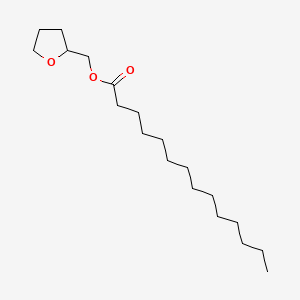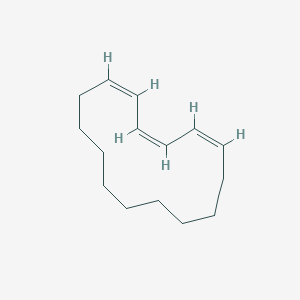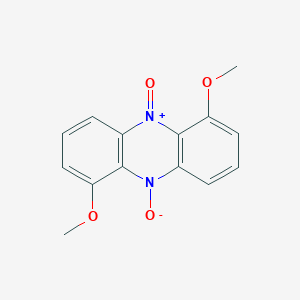
Isoteinemine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoteinemine is a steroidal alkaloid compound that has been isolated from various species of the Veratrum genus, particularly Veratrum californicum. Steroidal alkaloids are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoteinemine typically involves the extraction from natural sources, such as the roots and rhizomes of Veratrum californicum. The extraction process includes:
Solvent Extraction: The plant material is dried and ground, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it in large quantities. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Isoteinemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Isoteinemine has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of steroidal alkaloids.
Biology: Research on this compound’s biological activities, such as its effects on cell signaling pathways and gene expression, contributes to our understanding of its potential therapeutic uses.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in targeting the Hedgehog signaling pathway, which is implicated in various cancers.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Isoteinemine exerts its effects through several mechanisms:
Cell Signaling: It modulates cell signaling pathways, such as the Hedgehog pathway, which plays a crucial role in cell differentiation and proliferation.
Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Isoteinemine is compared with other steroidal alkaloids, such as:
Cyclopamine: Both compounds are isolated from Veratrum species and have similar structures, but cyclopamine is more widely studied for its Hedgehog pathway inhibition.
Veratramine: Another steroidal alkaloid with similar biological activities, but with distinct structural differences that affect its pharmacological properties.
Muldamine: Shares structural similarities with this compound but has different biological activities and potential therapeutic applications.
This compound’s uniqueness lies in its specific structural features and its potential for diverse biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
65027-00-1 |
|---|---|
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19?,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
IRRHFODGOMSPEE-XUIZEMEISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C)O |
Kanonische SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


